1-Methylpiperazine

Übersicht

Beschreibung

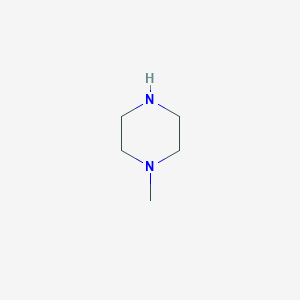

1-Methylpiperazine (C₅H₁₂N₂) is a heterocyclic organic compound featuring a six-membered piperazine ring with a methyl group substituted on one nitrogen atom. It serves as a versatile building block in medicinal chemistry, particularly in the development of antiviral, anticancer, and central nervous system (CNS)-targeting agents . Its structural flexibility allows for modifications that fine-tune pharmacological properties, including solubility, bioavailability, and target selectivity.

Wirkmechanismus

Target of Action

1-Methylpiperazine is a versatile organic compound with diverse applications, particularly in the pharmaceutical industry . It plays a pivotal role in the synthesis of various bioactive compounds. For instance, it’s incorporated into quinacrine analogs to enhance anti-prion activity by improving potency and binding affinity to target proteins . In the realm of antitumor agents, this compound is utilized in the preparation of compounds that inhibit crucial protein kinases involved in cancer progression .

Mode of Action

As a functional group-containing compound, this compound acts as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . This unique structure and reactivity make it a valuable component in the development of new therapeutic compounds . For instance, in the synthesis of anti-prion agents, the introduction of this compound into the quinacrine structure led to the development of promising analogs with enhanced anti-prion activities .

Pharmacokinetics

It’s worth noting that the inclusion of this compound in the structure of certain compounds has been shown to facilitate the attainment of desirable drug-like properties . For instance, certain analogs displayed permeabilities within the range of central nervous system (CNS) permeant candidates .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific compound it’s incorporated into. For instance, in the context of anti-prion agents, analogs incorporating this compound exhibited improved potency and activity across different prion-infected murine cell models compared to quinacrine itself . Furthermore, they demonstrated greater binding affinities for a human prion protein fragment .

Action Environment

It’s worth noting that this compound has been studied for its ability to inhibit metal corrosion at elevated temperatures and in harsh environments , suggesting that it may exhibit different properties under different environmental conditions.

Biochemische Analyse

Biochemical Properties

1-Methylpiperazine acts as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . It plays a pivotal role in the synthesis and functionalization of various bioactive compounds, enhancing their activities and drug-like potential .

Cellular Effects

This compound has been found to have significant applications in the pharmaceutical industry. It has been used in the preparation of compounds that inhibit crucial protein kinases involved in cancer progression, showing promise as effective antitumor drugs . Furthermore, it has demonstrated anti-nociceptive and anti-inflammatory effects in animal models .

Molecular Mechanism

As a functional group-containing compound, this compound acts as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . It plays a key role in the synthesis of various bioactive compounds, enhancing their activities and drug-like potential .

Temporal Effects in Laboratory Settings

This compound is considered stable under normal conditions, but it can react with strong oxidizing agents or acids . It has been studied for its ability to inhibit metal corrosion at elevated temperatures and in harsh environments .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent anti-nociceptive and anti-inflammatory effects . For instance, it decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose reduced the paw licking time of animals in the second phase of the formalin test .

Transport and Distribution

Given its solubility in water and common organic solvents , it is likely to be distributed widely in the body.

Biologische Aktivität

1-Methylpiperazine (1-MP) is a chemical compound with a variety of biological activities and applications, particularly in pharmaceuticals and agrochemicals. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

This compound is a saturated heterocyclic compound with the molecular formula . It is synthesized through a two-step green process involving aminolysis followed by hydrogenation, yielding high purity and efficiency with minimal by-products . The synthesis method is notable for its economic and environmental benefits, achieving conversion rates of 98.34% and selectivity of 96.72% .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Piperazine derivatives, including 1-MP, have shown significant antimicrobial properties. For instance, studies indicate that compounds containing 1-MP can display antifilarial, antibacterial, and insecticidal activities .

- Neuroleptic Effects : Research has identified 1-MP as having neuroleptic properties. It has been utilized in the development of antipsychotic medications, demonstrating efficacy in treating various central nervous system disorders .

- Inhibition of Enzymes : Recent studies have focused on the inhibitory effects of 1-MP derivatives on monoamine oxidase (MAO) and acetylcholinesterase (AChE). For example, specific N-methylpiperazine chalcones were synthesized and tested for their inhibitory activities against MAO-A/B and AChE/BChE, revealing promising results as dual inhibitors with potential applications in Alzheimer's disease treatment .

Study on MAO Inhibition

A study published in January 2023 synthesized seventeen N-methylpiperazine chalcones to evaluate their inhibitory activities against MAO enzymes. The findings indicated that certain derivatives exhibited high selectivity for MAO-B and AChE inhibition. For instance, compound 2b showed an IC50 value of 2.26 µM against AChE, indicating strong enzyme inhibition capabilities . This suggests that modifications to the piperazine structure can enhance its biological activity.

| Compound | IC50 (AChE) | Selectivity Index (SI) |

|---|---|---|

| 2b | 2.26 μM | 5.92 |

| 2d | 2.38 μM | 10.38 |

| 2o | 1.19 μM | - |

Toxicological Studies

Toxicological assessments have highlighted the potential health risks associated with 1-MP exposure. Acute dermal studies in rabbits indicated skin corrosion, while inhalation studies in mice resulted in convulsions and liver damage . These findings underscore the importance of handling precautions when working with this compound.

Applications in Pharmaceuticals

This compound serves as a versatile building block in drug synthesis. It is notably used in the production of various pharmaceutical agents, including:

- Cyclizine : An antihistamine used to treat motion sickness.

- Meclizine : Another antihistamine effective against vertigo.

- Sildenafil : A well-known medication for erectile dysfunction.

The incorporation of 1-MP into drug formulations enhances therapeutic efficacy due to its favorable pharmacokinetic profiles .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Methylpiperazine serves as a critical building block in the synthesis of numerous pharmaceutical agents. Its derivatives have been explored for their therapeutic potential, particularly in treating neurodegenerative diseases and other medical conditions.

Key Pharmaceutical Compounds

- Cyclizine : An antihistamine used to prevent nausea and motion sickness.

- Meclizine : Another antihistamine effective against vertigo and motion sickness.

- Sildenafil : Widely known for treating erectile dysfunction, this compound also has implications in pulmonary hypertension treatment.

A recent study highlighted the synthesis of N-methylpiperazine chalcones, which exhibited dual inhibitory activity against monoamine oxidase enzymes, suggesting potential for neuroprotective applications .

Chemical Synthesis

This compound is extensively utilized as an intermediate in organic synthesis. Its properties allow it to participate in various chemical reactions, enhancing the efficiency and selectivity of the processes involved.

Synthesis of Specific Compounds

- Lithium this compound : Used as a reagent for protecting aryl aldehydes during synthesis.

- Molecularly Imprinted Polymers : this compound acts as a template for creating selective sorbents in analytical chemistry.

The compound's ability to form stable complexes makes it valuable in the development of new materials and catalysts .

Material Science Applications

In material science, this compound is employed in the formulation of epoxy curing agents, which enhance the mechanical properties and durability of materials used in construction and manufacturing.

Epoxy Curing Agents

- The incorporation of this compound into epoxy formulations improves adhesion, flexibility, and thermal stability, making it suitable for high-performance applications.

Environmental Applications

Recent research indicates that this compound can be utilized in green chemistry practices, particularly in lignin recovery from biomass. This application underscores its role in promoting sustainable practices within the chemical industry.

Lignin Recovery

- The use of this compound as a solvent for lignin extraction highlights its potential to contribute to renewable resource processing .

Safety Considerations

While this compound has numerous applications, it poses health risks that necessitate stringent safety protocols. It is classified as a hepatotoxin and can cause severe skin burns upon contact. Proper handling requires protective equipment and training to mitigate exposure risks .

Case Study 1: Neuroprotective Properties

A study evaluated the neuroprotective effects of N-methyl-piperazine chalcones against neurodegenerative diseases. Compounds derived from this compound demonstrated low cytotoxicity while effectively inhibiting key enzymes associated with neurodegeneration .

Case Study 2: Lignin Valorization

Research into the use of this compound for lignin recovery illustrated its effectiveness in enhancing biomass valorization processes. The findings support its application in sustainable chemical feedstock production .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

1-Methylpiperazine acts as a nucleophile in SNAr (nucleophilic aromatic substitution) reactions. A notable example is its reaction with 4-fluoronitrobenzene to synthesize adavosertib (AZD1775) :

Key Kinetic Insights :

| Parameter | Value |

|---|---|

| Rate Law | Third-order (second-order in this compound) |

| Activation Entropy (\Delta S^\neq ) | -180 J·K·mol |

| Mechanism | Rate-limiting proton transfer involving two this compound molecules |

The reaction’s selectivity is influenced by trace piperazine impurities, which react 15× faster than this compound at 70°C .

Oxidation Reactions

This compound undergoes oxidation by bromamine-T (BAT) and bromamine-B (BAB) in acidic media .

Mechanistic Pathway :

-

Protonation : this compound reacts with H to form a protonated species.

-

Electrophilic Attack : BAT/BAB acts as an electrophile, abstracting a hydrogen atom.

-

Formation of N-Oxide : The final product is this compound N-oxide (confirmed by GC-MS) .

Kinetic Parameters for BAT Oxidation :

| Substrate | (10 s) | \Delta H^\neq (kJ/mol) | \Delta S^\neq (J/K·mol) |

|---|---|---|---|

| Piperazine | 2.18 | 79.0 | -55.6 |

| This compound | 3.90 | 71.0 | -76.0 |

| 1-Ethylpiperazine | 6.00 | 60.2 | -106.6 |

The inverse fractional-order dependence on [H] and isokinetic temperature () confirm an enthalpy-controlled process .

Reactivity in Alkylation and Acylation

As a nucleophile, this compound participates in:

-

Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

-

Acylation : Forms amides with acyl chlorides or anhydrides .

Example:

These reactions are critical in synthesizing pharmaceuticals like sildenafil and corrosion inhibitors .

Degradation and Environmental Reactions

OH radical-initiated degradation produces 1-nitropiperazine and 1-nitrosopiperazine via C–H and N–H abstraction . The rate coefficient for OH reaction is:

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for introducing 1-methylpiperazine into organic scaffolds?

- Methodology : this compound is commonly introduced via nucleophilic substitution reactions. For example, reacting fluoroquinophenoxazine scaffolds with this compound in pyridine at 90–110°C yields derivatives (e.g., 53% for compound 9a ) . Steric hindrance (e.g., 1-adamantylamine) and temperature optimization (70–110°C) are critical for efficiency .

- Key Parameters : Use polar aprotic solvents (e.g., pyridine), inert atmospheres (N₂), and monitor reaction progress via HPLC or NMR .

Q. What safety precautions are essential when handling this compound?

- Safety Protocols : Wear chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved clothing. Handle in well-ventilated areas and follow industrial hygiene practices to avoid skin contact or inhalation .

Q. What physicochemical properties of this compound influence its reactivity?

- Key Properties : Boiling point: 137–139°C; density: 0.903 g/cm³; pKa (experimental): ~8.1. These properties guide solvent selection (e.g., ethanol, acetonitrile) and reaction pH optimization .

Advanced Research Questions

Q. How can solubility and stability challenges of this compound derivatives be mitigated in pharmacological studies?

- Strategies : Incorporate polar substituents (e.g., morpholine, hydroxyl groups) to enhance aqueous solubility . Monitor stability via NMR (e.g., in d⁶-DMSO) and HPLC to detect precipitation or degradation .

- Case Study : Fluoroquinophenoxazine derivatives lost 2–4-fold antibacterial activity after 4 weeks due to poor solubility, resolved by modifying the scaffold .

Q. What factors govern reaction efficiency in this compound-mediated nucleophilic substitutions?

- Critical Factors :

- Temperature: Optimal range 70–90°C; higher temperatures (>110°C) may cause side reactions .

- Steric Effects: Bulky amines (e.g., 1-adamantylamine) reduce yields (29% vs. 84% for piperazine) .

- Solvent: Pyridine enhances nucleophilicity, while acetonitrile is preferred for milder conditions .

Q. How reliable are computational models for predicting this compound’s pKa, and what are the implications?

- Experimental vs. Predicted : Sirius T3 platform measurements align with literature, but model predictions (e.g., eNRTL) show errors up to 0.47 units. This discrepancy impacts reaction design, necessitating empirical validation .

Q. Applications in Scientific Research

Q. How is this compound used in antibacterial agent synthesis?

- Role : Enhances solubility of fluoroquinophenoxazine scaffolds, improving bioavailability. Derivatives showed retained activity after structural optimization .

Q. What is the utility of this compound in polymer chemistry?

- Applications : Serves as a building block for polyurethanes and polyamides. Acts as a nucleophile in crosslinking reactions and catalyst preparation .

Q. Can this compound function as a mosquito repellent?

- Evidence : A 5% formulation reduced mosquito trap catches by 95% in push-pull systems, demonstrating potential for vector control .

Q. Analytical and Methodological Considerations

Q. What analytical techniques validate the purity of this compound derivatives?

- Techniques :

- HPLC: Detects degradation products (e.g., in stored antibacterial derivatives) .

- NMR (¹H/¹³C): Confirms structural integrity and monitors stability (e.g., no degradation in d⁶-DMSO over weeks) .

- Elemental Analysis: Validates stoichiometry in complex scaffolds (e.g., benzothiadiazepine derivatives) .

Vergleich Mit ähnlichen Verbindungen

Piperazine Derivatives

Antiviral Activity and Toxicity

1-Methylpiperazine derivatives exhibit moderate antiviral activity against the influenza A virus (IC₅₀: ~4–20 µM), but their high cytotoxicity limits their therapeutic index (SI < 5). In contrast, morpholine-substituted analogs show significantly reduced toxicity while retaining similar antiviral potency (SI > 10) .

| Compound | IC₅₀ (µM) | Toxicity (CC₅₀, µM) | Therapeutic Index (SI) | Reference |

|---|---|---|---|---|

| This compound | 4.4 ± 0.5 | 12.1 ± 1.2 | 2.7 | |

| Morpholine | 4.6 ± 0.4 | 65.3 ± 5.8 | 14.2 | |

| 1-Ethylpiperazine | 1.9 ± 0.4 | 8.9 ± 0.9 | 4.7 |

Anticancer Activity

In formononetin-dithiocarbamate hybrids, replacing pyrrolidine with this compound (compound 8d) significantly enhanced antiproliferative activity against PC-3 (prostate cancer) and MCF-7 (breast cancer) cell lines (IC₅₀: 1.97–3.45 µM vs. pyrrolidine’s 53.95 µM) . However, cytotoxicity varies across cell lines; this compound derivatives show potent activity against HepG2 (IC₅₀: 28.2 µM) but reduced efficacy in MDA-MB-231 (>100 µM) .

Morpholine and Pyrrolidine Analogs

Morpholine derivatives generally exhibit lower toxicity but comparable antiviral activity to piperazines . In anticancer applications, morpholine substitution (compound 8e ) resulted in reduced activity compared to this compound, highlighting the critical role of the piperazine scaffold in target engagement . Pyrrolidine units, while less toxic, also show weaker potency .

Diazepane Derivatives

1-Methyl-1,4-diazepane (7c), a seven-membered ring analog, demonstrated superior oral exposure (3-fold higher than this compound) and selectivity for RNA Polymerase I inhibition (IC₅₀: 0.15 µM) in cancer therapeutics . This suggests that expanding the ring size improves pharmacokinetics without compromising activity.

Aryl-Substituted Piperazines

Benzylpiperazine analogs with aryl groups (e.g., 3-chlorophenyl, 4-methoxyphenyl) exhibit distinct pharmacological profiles due to enhanced lipophilicity and receptor binding . However, this compound’s simpler structure offers advantages in synthetic accessibility and metabolic stability.

Structural and Pharmacokinetic Insights

- Ring Substitution : Methyl groups on piperazine reduce basicity and improve blood-brain barrier penetration compared to unsubstituted piperazines .

- Linker Length : Longer aliphatic linkers (C2) increase toxicity compared to C1 analogs, as seen in adamantane-based antiviral agents .

- Metabolism : this compound derivatives are prone to N-demethylation, which can generate toxic metabolites, whereas morpholine analogs are more metabolically stable .

Eigenschaften

IUPAC Name |

1-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOAHINGSUIXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021898 | |

| Record name | 1-Methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Methylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.0 [mmHg] | |

| Record name | 1-Methylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-01-3 | |

| Record name | 1-Methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92I95EL9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.